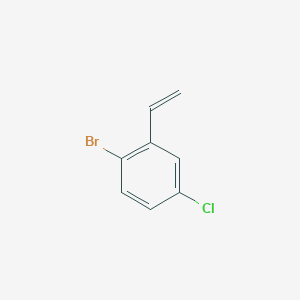

1-Bromo-4-chloro-2-vinylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-chloro-2-vinylbenzene is a chemical compound with various properties . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

1-Bromo-4-chloro-2-vinylbenzene can be synthesized by various routes. One such route is from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another route is from a derivative of (4-bromophenyl)silane using N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-vinylbenzene has been investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .Chemical Reactions Analysis

The regioselectivity and the mechanism of the (32CA) cycloadditions reactions of 1-bromo-4-vinylbenzene 1 and 1-chloro-4-vinylbenzene 2 with benzonitrile oxide 3 were investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-chloro-2-vinylbenzene include its molecular formula, molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

1-Bromo-4-chloro-2-vinylbenzene is utilized in the synthesis of heterocyclic compounds, which are a fundamental structure in a variety of chemicals with biological, pharmacological, and industrial significance. The compound’s ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures found in many pharmaceuticals .

[3 + 2] Cycloaddition Reactions

This compound exhibits reactivity in [3 + 2] cycloaddition reactions, particularly with benzonitrile oxide to form isoxazolines. The regioselectivity and mechanism of these reactions have been studied under molecular electron density theory (MEDT), providing insights into the synthesis of isoxazolines .

Inhibitors for SARS-CoV-2

Research has indicated that derivatives of 1-Bromo-4-chloro-2-vinylbenzene, such as 5-(p-bromophenyl)-3-phenyl-2-isoxazoline, show promising interactions for the inhibition of SARS-CoV-2, potentially offering an alternative to existing treatments like chloroquine .

Molecular Electron Density Theory (MEDT) Studies

The compound’s behavior in chemical reactions can be predicted and analyzed using MEDT. This theoretical approach helps in understanding the molecular mechanism and regioselectivity of cycloaddition reactions, which is crucial for designing targeted chemical syntheses .

Computational Chemistry Applications

1-Bromo-4-chloro-2-vinylbenzene is used in computational studies to evaluate its reactivity parameters, such as electrophilicity and nucleophilicity indices. These studies classify it as a moderate electrophile and a strong nucleophile, which is significant for predicting its behavior in various chemical contexts .

Docking Studies for Drug Design

The compound’s derivatives have been subjected to docking studies to assess their efficiency against viral proteins. Such studies are essential in the early stages of drug design, particularly for identifying potential inhibitors of viruses like SARS-CoV-2 .

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The mode of action of 1-Bromo-4-chloro-2-vinylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-chloro-2-vinylbenzene involve the cycloadditions reactions with benzonitrile oxide . These reactions take place in a two-stage one-step mechanism . The meta isoxazolines are kinetically and thermodynamically favored over the ortho ones .

Result of Action

The result of the action of 1-Bromo-4-chloro-2-vinylbenzene is the formation of substituted benzene rings . This occurs through the electrophilic aromatic substitution mechanism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-4-chloro-2-ethenylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLBDKZHLRMWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-ethenylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)

![2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2574645.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)

![2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2574652.png)